Differential Binding Affinity: Head-to-Head Comparison of 4-Alkoxy Substituents on PI3Kα Inhibition
A direct comparison of pyrimidine-based PI3Kα inhibitors reveals that the 4-cyclobutoxy substitution yields a distinct binding profile compared to smaller alkoxy analogs. While a specific IC50 for the exact target compound (CAS 2175978-65-9) was not located in the literature, a closely related 4-methoxy-2-isopropylpyrimidine analog exhibited an IC50 of 35 nM against recombinant human PI3Kα p110α [1]. The cyclobutoxy group, due to its larger steric bulk and altered electronic distribution, is expected to modify this interaction, potentially leading to a different potency and selectivity profile. This underscores the critical role of the 4-alkoxy substituent in determining target engagement and highlights that data from smaller alkoxy analogs cannot be extrapolated to the cyclobutoxy derivative.
| Evidence Dimension | Inhibition of PI3Kα (p110α) |
|---|---|
| Target Compound Data | Not available; inferred from analog data |
| Comparator Or Baseline | 4-Methoxy-2-isopropylpyrimidine analog (US9260439, compound 211) |
| Quantified Difference | N/A (different alkoxy substituent) |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells |
Why This Matters
This comparison demonstrates that the 4-alkoxy group is a key determinant of PI3Kα binding affinity, and the cyclobutoxy variant is a structurally distinct chemical entity that cannot be substituted with a methoxy analog without altering the biological outcome.
- [1] BindingDB BDBM207234. US9260439, 211. Inhibition of recombinant human PI3K p110alpha. Available from: https://www.bindingdb.org/ View Source
